1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene (Molecular formula: C₁₃H₉ClF₂S, molecular weight: 270.72 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 2, and a sulfanylmethyl group [(4-fluorophenyl)sulfanylmethyl] at position 3 . The sulfanylmethyl group bridges the main benzene ring to a 4-fluorophenyl moiety, creating a sterically crowded structure.
Synthetic routes for analogous compounds often involve transition-metal-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes a nickel-catalyzed synthesis of (E)-(4-fluorophenyl){2-[(4-fluorophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ec), which shares structural motifs like fluorophenyl groups and sulfur linkages .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-3-1-2-9(13(12)16)8-17-11-6-4-10(15)5-7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXGRKNAHTBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-fluoro-3-methylbenzene with 4-fluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The sulfanylmethyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogen-Substituted Analogues
(a) 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
- Molecular formula : C₁₃H₉ClF₂S (identical to the target compound).
- Key difference : The sulfanylmethyl group is at position 4 instead of position 3, altering steric interactions and electronic distribution. This positional isomerism may influence reactivity and crystal packing .
(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Molecular formula : C₂₆H₁₈ClF₃N₆S.
- Comparison : Incorporates a thiazole ring and triazole-pyrazole heterocycles, increasing structural complexity. Despite differences, the 4-fluorophenyl group and chlorine substitution create similar steric challenges. Crystallographic analysis shows isostructurality with brominated analogues, with slight packing adjustments due to halogen size differences .
(c) (E)-(4-Fluorophenyl){2-[(4-fluorophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ec)
Crystallographic and Conformational Analysis
- Steric Effects: highlights that 4-fluorophenyl groups in meso positions induce nonplanar geometries due to steric repulsion with macrocycles. Similarly, the target compound’s 4-fluorophenyl group likely causes distortion from planarity, affecting molecular packing and solubility .
- Hydrogen Bonding : In -bis(4-fluorophenyl)-1-hydroxy-acenaphthene forms intramolecular O–H⋯O hydrogen bonds and dimeric structures via C–H⋯O interactions. The target compound lacks hydroxyl groups but may exhibit weaker C–H⋯F or C–H⋯S interactions, influencing crystal stability .
Comparative Data Table
Biological Activity
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group. Its unique substitution pattern on the benzene ring suggests potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C13H9ClF2S
- Molecular Weight : 284.73 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1-chloro-2-fluoro-3-methylbenzene with 4-fluorobenzenethiol. The reaction is conducted in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures (60–80°C) to ensure optimal yield and purity .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that halogenated derivatives often possess enhanced biological activity compared to their non-halogenated counterparts. In particular, the presence of fluorine has been linked to increased potency against various bacterial strains .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity against E. coli | Activity against C. albicans | Activity against MRSA |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| 2-(4-Fluorobenzylidene)-N-methylhydrazinecarbothioamide | High | High | Moderate |
| 2-(2-Chloro-4-fluorobenzylidene)-N-methylhydrazinecarbothioamide | Moderate | Moderate | High |
The above table summarizes findings from various studies indicating that while this compound shows moderate activity against certain bacteria, other compounds with similar structures exhibit higher efficacy.
Anticancer Potential
The compound's structure suggests potential interactions with cellular targets involved in cancer progression. The presence of halogens can enhance binding affinity to specific enzymes or receptors, potentially leading to anticancer effects. For example, some studies have indicated that related sulfanylmethyl compounds demonstrate cytotoxic effects on cancer cell lines .
The biological activity of this compound may be attributed to its interaction with molecular targets such as enzymes or cell receptors. The halogen substituents (chlorine and fluorine) can modulate the electronic properties of the compound, enhancing its reactivity and ability to form stable interactions with biological macromolecules .
Case Studies
Recent investigations into compounds similar to this compound have highlighted their potential in medicinal chemistry:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with both chloro and fluoro groups had enhanced activity against E. coli compared to their mono-substituted analogs .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of related sulfanylmethyl derivatives on various cancer cell lines, indicating promising results for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
